Stigmasterol
CAS No.: 83-48-7
VCID: VC0192456
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
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Description | Stigmasterol is a phytosterol, or plant sterol, with a chemical structure similar to cholesterol, known for its anti-hypercholesterolemic activity . It is found in various natural sources, including vegetable fats and oils from soybeans, Calabar beans, rapeseed, vegetables, legumes, and nuts . This compound is a steroid derivative containing a hydroxyl group, unsaturated bonds, and an alkyl group . Stigmasterol is significant as a precursor for the production of synthetic progesterone and vitamin D3, and it serves as an intermediate in the biosynthesis of androgens, estrogens, and corticoids . Stigmasterol exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antidiabetic, neuroprotective, and immune-modulating effects . Research indicates that stigmasterol has antitumor effects in cancer cells, mediated through the inhibition of cell migration, cell cycle arrest, induction of apoptosis/autophagy, and angiogenesis inhibition . It also demonstrates anti-osteoarthritic effects by decreasing the expression of matrix metalloproteinases . Furthermore, stigmasterol has shown acetylcholinesterase inhibitory activity and enriches glutamatergic synapses in brain neuron cultures . As a dietary supplement, stigmasterol can help reduce cholesterol levels in the human body, contributing to overall health . Other phytosterols with similar properties include β-sitosterol and campesterol. Like stigmasterol, β-sitosterol is known for its cholesterol-lowering effects and is found in many of the same plant sources . Campesterol, another common phytosterol, also contributes to reducing cholesterol absorption in the intestines . Stigmasterol has also been used as an adjuvant for beta-lactam antibiotics against beta-lactamase positive clinical isolates and has demonstrated antitrypanasomal and insecticidal activity . |
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CAS No. | 83-48-7 |
Product Name | Stigmasterol |
Molecular Formula | C29H48O |
Molecular Weight | 412.7 g/mol |
IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Standard InChIKey | HCXVJBMSMIARIN-PHZDYDNGSA-N |
SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Synonyms | Poriferasterol Stigmasterol |
Reference | 1. Cabral CE, Klein MRST. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. Arq Bras Cardiol. 2017 Nov;109(5):475-482. doi: 10.5935/abc.20170158. PMID: 29267628; PMCID: PMC5729784. 2. Ferrer A, Altabella T, Arró M, Boronat A. Emerging roles for conjugated sterols in plants. Prog Lipid Res. 2017 Jul;67:27-37. doi: 10.1016/j.plipres.2017.06.002. Epub 2017 Jun 27. PMID: 28666916. 3. Kangsamaksin T, Chaithongyot S, Wootthichairangsan C, Hanchaina R, Tangshewinsirikul C, Svasti J. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α. PLoS One. 2017 Dec 12;12(12):e0189628. doi: 10.1371/journal.pone.0189628. PMID: 29232409; PMCID: PMC5726636. 4. Kametani T, Furuyama H. Synthesis of vitamin D3 and related compounds. Med Res Rev. 1987 Apr-Jun;7(2):147-71. doi: 10.1002/med.2610070202. PMID: 3033409. 5. Sundararaman P, Djerassi C. A convenient synthesis of progesterone from stigmasterol. J Org Chem. 1977 Oct 28;42(22):3633-4. doi: 10.1021/jo00442a044. PMID: 915584. |
PubChem Compound | 5280794 |
Last Modified | Aug 15 2023 |
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